N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]butanehydrazide
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Overview
Description
N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]butanehydrazide is a complex organic compound that features a benzothiazole ring, a sulfonyl group, and a butanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]butanehydrazide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Butanehydrazide Moiety: This step may involve the reaction of the intermediate compound with butanehydrazide under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]butanehydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
In industry, such compounds can be used as intermediates in the production of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]butanehydrazide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, sulfonyl hydrazides, and butanehydrazides. Examples include:
- Benzothiazole-2-sulfonamide
- N-(4-methylphenyl)sulfonyl hydrazide
- Butane-2,3-dione hydrazone
Uniqueness
N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]butanehydrazide is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C18H19N3O5S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(4-methylphenyl)sulfonylbutanehydrazide |
InChI |
InChI=1S/C18H19N3O5S2/c1-3-6-17(22)21(28(25,26)14-11-9-13(2)10-12-14)19-18-15-7-4-5-8-16(15)27(23,24)20-18/h4-5,7-12H,3,6H2,1-2H3,(H,19,20) |
InChI Key |
HLZXBLMHWVZIJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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